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molecular formula C16H21NO3 B581028 4-(tert-Butyl)-2-(2-cyanopropan-2-yl)phenyl methyl carbonate CAS No. 1246213-37-5

4-(tert-Butyl)-2-(2-cyanopropan-2-yl)phenyl methyl carbonate

Cat. No. B581028
M. Wt: 275.348
InChI Key: RRAKPSYPUXWVED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08476442B2

Procedure details

To a stirred mixture of compound 15 (126.6 g, 0.564 mol), DMAP (6.0 g) and DIEA (188 g, 1.46 mol) in anhydrous DCM (1500 mL) was added dropwise methyl chloroformate (110 g, 1.17 mol) in anhydrous DCM (300 mL) at 0° C. within 2 hours. After stirring for 12 hours at 0° C., ice-water (1.5 L) was added and the mixture was stirred at 0° C. for 30 minutes. The organic layer was separated and washed with 1 N HCl, water, and brine. The DCM solution was dried over MgSO4 and concentrated in vacuo to give compound 16 as a yellow solid. 1H NMR (DMSO-d6; 400 MHz) δ 7.47 (m), δ 7.39 (d), δ 7.24 (d), δ 3.84 (s), δ 1.71 (s), δ 1.30 (s).
Quantity
126.6 g
Type
reactant
Reaction Step One
Name
Quantity
188 g
Type
reactant
Reaction Step One
Name
Quantity
6 g
Type
catalyst
Reaction Step One
Name
Quantity
1500 mL
Type
solvent
Reaction Step One
Quantity
110 g
Type
reactant
Reaction Step Two
Name
Quantity
300 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice water
Quantity
1.5 L
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[CH:6]=[CH:7][C:8]([OH:16])=[C:9]([C:11]([CH3:15])([CH3:14])[C:12]#[N:13])[CH:10]=1)([CH3:4])([CH3:3])[CH3:2].CCN(C(C)C)C(C)C.Cl[C:27]([O:29][CH3:30])=[O:28]>CN(C1C=CN=CC=1)C.C(Cl)Cl>[C:27](=[O:28])([O:29][CH3:30])[O:16][C:8]1[CH:7]=[CH:6][C:5]([C:1]([CH3:4])([CH3:2])[CH3:3])=[CH:10][C:9]=1[C:11]([C:12]#[N:13])([CH3:15])[CH3:14]

Inputs

Step One
Name
Quantity
126.6 g
Type
reactant
Smiles
C(C)(C)(C)C=1C=CC(=C(C1)C(C#N)(C)C)O
Name
Quantity
188 g
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Name
Quantity
6 g
Type
catalyst
Smiles
CN(C)C=1C=CN=CC1
Name
Quantity
1500 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
110 g
Type
reactant
Smiles
ClC(=O)OC
Name
Quantity
300 mL
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
ice water
Quantity
1.5 L
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
After stirring for 12 hours at 0° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred at 0° C. for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed with 1 N HCl, water, and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The DCM solution was dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
C(OC1=C(C=C(C=C1)C(C)(C)C)C(C)(C)C#N)(OC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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